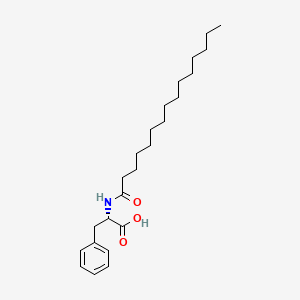
N-pentadecanoyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pentadecanoyl-L-phenylalanine is an acylated amino acid derivative, specifically a fatty acid conjugate of L-phenylalanine. This compound is part of a broader class of acyl amino acids, which have garnered interest due to their potential biological activities and applications in various fields, including pharmaceuticals and cosmetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-pentadecanoyl-L-phenylalanine typically involves the acylation of L-phenylalanine with pentadecanoic acid. This reaction can be carried out using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as solvent choice, temperature, and purification methods, would be essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: N-pentadecanoyl-L-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-phenylalanine and pentadecanoic acid.
Oxidation and Reduction: The phenyl ring in the L-phenylalanine moiety can participate in oxidation and reduction reactions, although these are less common for the acylated form.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Hydrolysis: L-phenylalanine and pentadecanoic acid.
Oxidation: Various oxidized derivatives of the phenyl ring.
Substitution: Substituted phenyl derivatives, depending on the specific reaction.
Aplicaciones Científicas De Investigación
N-pentadecanoyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound to study acylation reactions and the behavior of acyl amino acids.
Biology: Investigated for its potential role in modulating enzyme activity and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-conditioning properties
Mecanismo De Acción
The mechanism of action of N-pentadecanoyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity, particularly those involved in lipid metabolism and signaling pathways. The acyl chain can interact with lipid membranes, potentially altering membrane fluidity and affecting cellular processes .
Comparación Con Compuestos Similares
N-acetyl-L-phenylalanine: Another acylated derivative with a shorter acyl chain.
N-palmitoyl-L-phenylalanine: Similar structure but with a palmitoyl (C16) chain instead of a pentadecanoyl (C15) chain.
N-stearoyl-L-phenylalanine: Contains an even longer stearoyl (C18) chain.
Uniqueness: N-pentadecanoyl-L-phenylalanine is unique due to its specific acyl chain length, which can influence its physicochemical properties and biological activities. The length of the acyl chain can affect its solubility, membrane interaction, and overall bioactivity, making it distinct from other acylated phenylalanine derivatives .
Propiedades
Número CAS |
219901-81-2 |
|---|---|
Fórmula molecular |
C24H39NO3 |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
(2S)-2-(pentadecanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23(26)25-22(24(27)28)20-21-17-14-13-15-18-21/h13-15,17-18,22H,2-12,16,19-20H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1 |
Clave InChI |
QASFXMACXNRCRO-QFIPXVFZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)
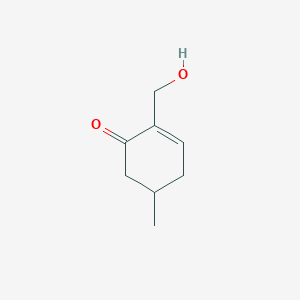
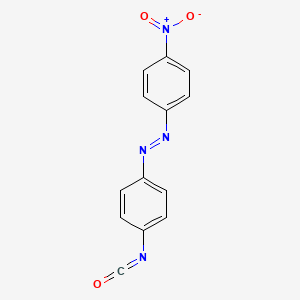
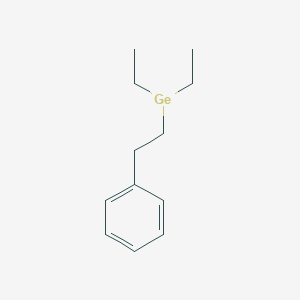
![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)
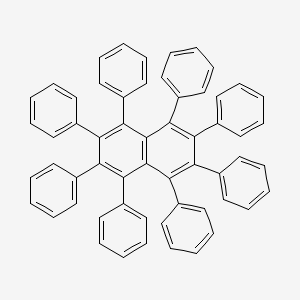
![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
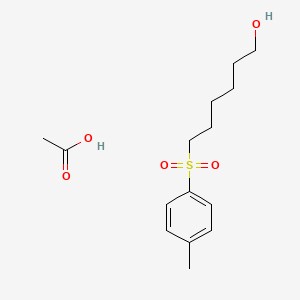
![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)

